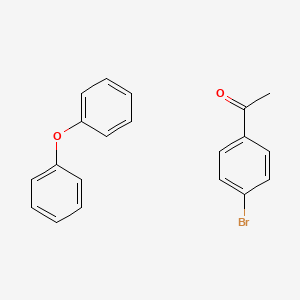

Ethanone,1-(4-bromophenyl)-2-phenoxy-

Description

BenchChem offers high-quality Ethanone,1-(4-bromophenyl)-2-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone,1-(4-bromophenyl)-2-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)ethanone;phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O.C8H7BrO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10)7-2-4-8(9)5-3-7/h1-10H;2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZRXAOKVIYING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Br.C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Ethanone 1-(4-bromophenyl)-2-phenoxy-

An In-depth Technical Guide to Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Introduction and Overview

Ethanone, 1-(4-bromophenyl)-2-phenoxy-, also known as 1-(4-bromophenyl)-2-phenoxyethanone, is an aromatic ketone derivative featuring a phenoxy group at the alpha position to the carbonyl. This compound belongs to the class of α-aryloxyacetophenones, a structural motif present in various biologically active molecules and a valuable intermediate in organic synthesis. Its architecture, combining a brominated phenyl ring, a ketone, and an ether linkage, provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecular structures, including potential pharmaceutical candidates.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of Ethanone, 1-(4-bromophenyl)-2-phenoxy-. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The chemical structure of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is characterized by a central ethanone core. One carbon of the ethanone is double-bonded to an oxygen (the ketone group) and also bonded to a 4-bromophenyl group. The other carbon is bonded to a phenoxy group.

Key Structural Features:

-

4-Bromophenyl Group: An aromatic ring substituted with a bromine atom at the para position. The bromine atom can act as a leaving group in cross-coupling reactions.

-

Ketone Carbonyl Group: A reactive site for nucleophilic addition and a key feature for its spectroscopic signature.

-

α-Phenoxy Group: An ether linkage that introduces conformational flexibility and influences the electronic properties of the molecule.

A summary of the key physicochemical properties for Ethanone, 1-(4-bromophenyl)-2-phenoxy- and its common precursors are presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value (for Ethanone, 1-(4-bromophenyl)-2-phenoxy-) | Value (for 1-(4-Bromophenyl)ethanone) | Value (for 2-Bromo-1-(4-bromophenyl)ethanone) |

| CAS Number | 36372-16-4 | 99-90-1[1][2][3][4][5] | 99-73-0[6] |

| Molecular Formula | C₁₄H₁₁BrO₂ | C₈H₇BrO[1][3][4][5] | C₈H₆Br₂O[6] |

| Molecular Weight | 291.14 g/mol | 199.04 g/mol [1][3][4][5] | 277.94 g/mol [6] |

| Melting Point | Not available | 108-110 °C[1] | Not available |

| Boiling Point | Not available | 259.9 °C at 760 mmHg[1] | Not available |

| Appearance | Likely a solid at room temperature | White crystalline solid | Not available |

Synthesis and Reactivity

The most common and efficient method for the synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is through a Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

The synthesis typically proceeds by reacting 2-bromo-1-(4-bromophenyl)ethanone with phenol in the presence of a base and a suitable solvent. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often preferred for aryl ether synthesis as it is sufficient to deprotonate the phenol to the more nucleophilic phenoxide without promoting significant side reactions.[10] Dipolar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the Sₙ2 reaction.[10]

The general synthetic workflow is depicted below:

Caption: Synthetic workflow for Ethanone, 1-(4-bromophenyl)-2-phenoxy- via Williamson ether synthesis.

Experimental Protocol: Synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(4-bromophenyl)ethanone, phenol, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethanone, 1-(4-bromophenyl)-2-phenoxy-.

Spectroscopic Profile

The structural features of Ethanone, 1-(4-bromophenyl)-2-phenoxy- give rise to a distinct spectroscopic profile.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the range of δ 6.8-8.0 ppm. The protons on the 4-bromophenyl ring will likely appear as two doublets due to para-substitution. The protons on the phenoxy group will show a more complex pattern.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group adjacent to the carbonyl and the phenoxy group, expected to be in the range of δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.

-

Methylene Carbon: A signal for the -CH₂- carbon, expected around δ 70-80 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of an aryl ketone, expected around 1680-1700 cm⁻¹.[12]

-

C-O-C Stretch: Bands corresponding to the ether linkage, typically in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic rings.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (291.14 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.

-

Fragmentation Pattern: Characteristic fragments would include the loss of the phenoxy group, the 4-bromobenzoyl cation, and the 4-bromophenyl cation.[4][13]

The logical relationship between the molecule's functional groups and its expected spectroscopic signals is illustrated below:

Caption: Correlation of functional groups in Ethanone, 1-(4-bromophenyl)-2-phenoxy- with their expected spectroscopic signals.

Biological and Pharmacological Significance

While specific biological activities for Ethanone, 1-(4-bromophenyl)-2-phenoxy- are not extensively documented in publicly available literature, the core acetophenone and phenoxyacetic acid structures are known to be present in a variety of biologically active compounds.[14][15][16]

-

Acetophenone Derivatives: Many natural and synthetic acetophenones exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[15]

-

Phenoxyacetic Acid Derivatives: This class of compounds has been explored for various therapeutic applications, including as herbicides and as agonists for free fatty acid receptors, which are targets for the treatment of type 2 diabetes.[14][16]

-

Chalcone-like Scaffolds: The overall structure can be considered a precursor to chalcone-like molecules, which are known for their diverse biological activities.[17]

The presence of the 4-bromophenyl moiety makes this compound a suitable substrate for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug discovery screening. The ether linkage provides a degree of conformational flexibility, which can be crucial for binding to biological targets.

Conclusion

Ethanone, 1-(4-bromophenyl)-2-phenoxy- is a well-defined organic compound with a versatile chemical structure. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The distinct spectroscopic profile of this molecule allows for its unambiguous characterization. While its direct biological applications are yet to be fully explored, its structural motifs are present in numerous pharmacologically active compounds, highlighting its potential as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the chemical and pharmaceutical sciences.

References

- Vertex AI Search. (n.d.). Titanium Dioxide R-2195 (CAS NO:13463-67-7).

- Vertex AI Search. (n.d.). Titanium Dioxide R-2195 (CAS NO:13463-67-7).

- Vertex AI Search. (2020, July 15). Williamson ether synthesis.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- Chemsrc. (2025, August 21). 1-(4-Bromophenyl)ethanone | CAS#:99-90-1.

- IndiaMART. (n.d.). R2195 Titanium Dioxide Powder, CAS Number.

- Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.

- PubMed. (2015, November 15). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Organic Syntheses Procedure. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with.

- ResearchGate. (n.d.). The chromatograms of 1-(4-bromophenyl)-2-(methilamino)propan-1-one (a).

- ResearchGate. (n.d.). Figure S6 . IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanone ( 8 ).

- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- Made-in-China.com. (n.d.). Dawn Titanium Dioxide R2195 R2295 Widely Use TIO2.

- ChemBK. (2024, April 9). 1-(4-bromophenyl)-2,2-dihydroxyethanone.

- ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1 H NMR.

- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.

- Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)-2-phenoxyethanone AldrichCPR.

- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.

- ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).

- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.

- PMC. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities.

- MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1).

- PMC. (n.d.). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone.

- Sigma-Aldrich. (n.d.). Titanium(IV) oxide nanopowder, primary particle size 21nm TEM, = 99.5 trace metals 13463-67-7.

- PubMed. (2017, June 15). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes.

- CDN. (n.d.). Infrared Spectroscopy.

- Benchchem. (n.d.). Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science Precursor Synthesis.

- PMC. (n.d.). An Efficient and Rapid Synthetic Route to Biologically Interesting Pyranochalcone Natural Products.

- SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)-.

- PubMed. (2021, February 4). A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen.

Sources

- 1. 1-(4-Bromophenyl)ethanone | CAS#:99-90-1 | Chemsrc [chemsrc.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 4. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. An Efficient and Rapid Synthetic Route to Biologically Interesting Pyranochalcone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Physicochemical Characterization: Ethanone, 1-(4-bromophenyl)-2-phenoxy-

The following technical guide details the solubility profile and physicochemical characterization of Ethanone, 1-(4-bromophenyl)-2-phenoxy- , a critical intermediate in the synthesis of bioactive heterocycles.

Executive Summary

Ethanone, 1-(4-bromophenyl)-2-phenoxy- (CAS: 28179-33-1 / 24033-60-9 derivative), often referred to as

Understanding the solubility profile of this compound is essential for two critical process engineering stages:

-

Reaction Optimization: Selecting a solvent that maximizes reactant concentration (e.g., Williamson ether synthesis or cyclization).

-

Purification Strategy: Identifying solvent systems that exhibit high temperature-dependent solubility coefficients (

) to facilitate high-yield recrystallization.

This guide provides a comprehensive analysis of its solubility behavior, grounded in structural thermodynamics and experimental validation protocols.

Physicochemical Characterization

Before analyzing solubility, we must define the solute's structural properties that dictate solute-solvent interactions.

Structural Analysis

The molecule features two lipophilic phenyl rings bridged by a polar ketone and ether linkage. The para-bromo substituent increases molecular weight and lipophilicity without significantly altering the dipole moment compared to the parent phenoxyacetophenone.

Key Parameters:

-

Molecular Formula:

-

Molecular Weight: 291.14 g/mol

-

Predicted LogP: ~3.6 – 4.0 (Highly Lipophilic)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2 (Ketone Carbonyl, Ether Oxygen)

Structural Visualization

The following diagram illustrates the core pharmacophore and the polarity vectors influencing solubility.

Figure 1: Structural domains of Ethanone, 1-(4-bromophenyl)-2-phenoxy- highlighting interaction sites for solvent selection.

Solubility Profile in Organic Solvents[1][2]

The solubility of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is governed by the "like dissolves like" principle, but specific functional group interactions dictate the precise hierarchy.

Solvent Classification Table

The following data categorizes solvents based on their interaction mechanism and practical utility for this compound.

| Solvent Class | Representative Solvents | Solubility Behavior | Process Utility |

| Polar Aprotic | Acetone, DMF, DMSO, THF | High (>100 mg/mL) | Reaction Medium: Excellent for nucleophilic substitutions (e.g., synthesis of the ketone itself) due to high solvation of intermediates. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Extraction/Work-up: Ideal for partitioning the product from aqueous phases. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Recrystallization: Moderate solubility at RT; high solubility at boiling point. The steep solubility curve makes Ethanol the "Gold Standard" for purification. |

| Non-Polar | Toluene, Benzene | Moderate to High | Co-Solvent: Used to reduce polarity in column chromatography or reaction azeotropes. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-Solvent: Used to precipitate the product from ethereal or chlorinated solutions. |

| Aqueous | Water | Insoluble | Wash Solvent: Removes inorganic salts (KBr, NaBr) without dissolving the product. |

Thermodynamic Modeling (The Apelblat Equation)

For precise process control, the solubility (

-

A, B, C: Empirical parameters determined by regression analysis of experimental data.

-

Application: If you generate data points (e.g., at 298K, 308K, 318K), fitting them to this equation allows you to interpolate solubility at any temperature, critical for designing cooling crystallization curves.

Experimental Protocols (Self-Validating)

To determine the exact solubility limit for your specific batch (purity affects solubility), use the following Laser Monitoring Dynamic Method . This is superior to static gravimetric methods for generating solubility curves.

Protocol: Dynamic Solubility Measurement

Objective: Determine the saturation temperature (

Reagents & Equipment:

-

Ethanone, 1-(4-bromophenyl)-2-phenoxy- (Recrystallized, >98% purity).

-

Solvent (HPLC Grade).

-

Jacketed glass vessel with magnetic stirring.

-

Laser transmissometer (or simple Lux meter setup).

Workflow:

-

Preparation: Weigh a precise mass of solute (

) and solvent ( -

Heating: Heat the mixture slowly (0.5 K/min) while stirring.

-

Dissolution Point: Monitor laser transmission through the solution. The point where transmission jumps to 100% (solution becomes clear) is

. -

Validation: Cool the solution slowly. The point where transmission drops (nucleation/cloud point) should be within 2-3 K of

(metastable zone width).

Workflow Diagram

Figure 2: Dynamic laser monitoring workflow for determining solubility curves.

Application Context: Solvent Selection

Reaction Solvent: Williamson Ether Synthesis

To synthesize this compound from 2-bromo-1-(4-bromophenyl)ethanone and phenol , the choice of solvent dictates the reaction rate (

-

Recommended: Acetone or Acetonitrile .

-

Reasoning: These polar aprotic solvents solvate the cation (

or

Purification Solvent: Recrystallization

-

Primary Choice: Ethanol (95%) .

-

Protocol:

-

Dissolve crude solid in boiling Ethanol.

-

If insoluble impurities remain, hot filter.

-

Allow to cool slowly to Room Temperature, then to 0°C.

-

The large

solubility difference drives high-purity crystal formation.

-

-

Alternative: Ethyl Acetate / Hexane (1:3) . Dissolve in minimal hot Ethyl Acetate, then add Hexane until turbid.

References

-

Organic Syntheses Procedure (Analogous Chemistry)

-

Solubility Modeling Standards

- Title: Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethanone in Nine Pure Organic Solvents.

- Source: Journal of Chemical & Engineering D

-

URL:[Link]

- Relevance: Provides the thermodynamic framework (Apelbl

-

Synthesis & Reactivity

- Title: Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.

-

Source: BenchChem Technical Guides.[2]

- Relevance: Discusses solvent effects (THF vs. Acetone)

Sources

Engineering Bioactive Scaffolds: A Technical Whitepaper on Phenoxyacetophenone Derivatives

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist in medicinal chemistry, I approach the phenoxyacetophenone scaffold not merely as a static chemical structure, but as a programmable biological interface. Phenoxyacetophenones are classically designed as oxygen analogs (bioisosteres) of dihydrochalcones[1]. By replacing the rigid methylene bridge with an oxygen atom, the resulting diaryl ether linkage provides a flexible hinge. This structural causality allows the aromatic rings to adopt optimal, low-energy conformations for binding within diverse enzymatic pockets.

This modification enhances hydrogen-bond acceptor capabilities while maintaining the lipophilicity required for cellular penetration. Crucially, in silico modeling confirms that these derivatives consistently align with Lipinski's "Rule of 5," ensuring favorable pharmacokinetic properties (non-mutagenic, non-tumorigenic) that are essential for viable drug development[1].

Spectrum of Biological Activity

The biological versatility of the phenoxyacetophenone core is unlocked through strategic derivatization—specifically via oximes, hydrazones, and pyrazolines. By altering the electronic distribution of the acetophenone moiety, researchers can tune the scaffold for specific therapeutic targets.

Quantitative Efficacy Data

The following table synthesizes the quantitative biological activity of key phenoxyacetophenone derivatives across multiple therapeutic domains:

| Compound Class | Specific Derivative | Target Organism / Cell Line | Key Activity Metric | Ref |

| Phenoxyacetophenone | Unsubstituted (2a) | Leishmania major (Promastigotes) | IC₅₀ = 80 μg/mL | [1] |

| (Z)-Oxime Derivative | 4-fluorophenoxy oxime (3d) | Candida albicans & C. glabrata | MIC = 15.63 - 31.25 μg/mL | [1] |

| Diphenyl Ether | 1-(3-phenoxyphenyl)-ethanone | Mycobacterium tuberculosis | Antitubercular Precursor | [2] |

| 1,2-Pyrazoline | SP1 - SP4 | Rat Hind Paw Edema Model | 30% - 34% Inflammation Inhibition | [3] |

| Hydrazone-Thiazole | 4-arylthiazole moiety | Broad Fungal/Bacterial Pathogens | Significant Broad-Spectrum Inhibition | [4] |

| Chalcone/Flavanone | 3,4-dimethoxyphenyl analogs | MCF-7 & MDA-MB-231 (Breast Cancer) | High Cytotoxicity / Antiproliferative | [5] |

Mechanistic Pathways & Workflow Visualization

The broad-spectrum efficacy of these compounds is driven by their ability to disrupt fundamental cellular infrastructure. In fungal and protozoal models, the lipophilic phenoxy moiety intercalates into the ergosterol-rich cell membrane, altering permeability. Simultaneously, the electron-rich acetophenone core can undergo redox cycling, generating intracellular Reactive Oxygen Species (ROS). This dual-action mechanism culminates in mitochondrial dysfunction and apoptosis.

Fig 2. Mechanistic pathway of antifungal and cytotoxic action via membrane disruption and ROS.

Synthetic Methodologies & Self-Validating Protocols

To isolate the biological effects of the phenoxyacetophenone scaffold, our laboratory protocols mandate strict validation and high-yield synthetic routes. The end-to-end workflow is visualized below.

Fig 1. Synthetic and biological screening workflow for phenoxyacetophenone derivatives.

Protocol 1: Synthesis of 1-(3-phenoxyphenyl)-ethanone via Chan-Lam Cross-Coupling

The Chan-Lam coupling is preferred over traditional Ullmann condensation due to its mild, room-temperature conditions, which prevent the thermal degradation of sensitive functional groups[2].

-

Substrate Preparation: Dissolve 3-hydroxy acetophenone (22.02 mmol) in anhydrous dichloromethane (120 mL).

-

Causality: Dichloromethane provides a non-polar, aprotic environment that stabilizes the organometallic intermediates without competing for metal coordination.

-

-

Catalyst & Reagent Addition: Add activated 4Å molecular sieves (3 g), phenylboronic acid (33.18 mmol), copper (II) acetate (44.04 mmol), and anhydrous pyridine (44.04 mmol).

-

Causality: Cu(OAc)₂ acts as the oxidative catalyst. Molecular sieves are critical to scavenge ambient water, preventing the competitive hydrolysis of the boronic acid. Pyridine serves a dual role as a base and a ligand, coordinating with Cu(II) to facilitate the transmetalation step.

-

-

Reaction Propagation: Stir the suspension at 25°C–27°C for 72 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 9:1).

-

Workup: Dilute the mixture with dichloromethane, filter under reduced pressure to remove the sieves and copper salts, and purify the crude product via silica gel column chromatography to achieve yields upwards of 96%[2].

Protocol 2: Self-Validating Micro-Dilution Antimicrobial Assay

To evaluate the antifungal and antileishmanial properties of the synthesized oxime and hydrazone derivatives[1], a self-validating micro-dilution assay is employed.

-

Inoculum Preparation: Standardize Candida albicans or Leishmania major suspensions to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the phenoxyacetophenone derivative (ranging from 0.5 to 256 μg/mL) in RPMI 1640 medium.

-

Causality: RPMI 1640, buffered with MOPS, ensures optimal pathogenic growth and maintains a stable pH, preventing false positives caused by acidic degradation of the compound.

-

-

Control Implementation (Self-Validation): Include Fluconazole (for fungi) as a positive control and 1% DMSO as a solvent control.

-

Causality: This establishes a self-validating system. If the positive control fails to inhibit growth at its known MIC, or if the solvent control exhibits unexpected toxicity, the entire plate is invalidated, ensuring absolute data integrity.

-

-

Incubation & Colorimetric Reading: Incubate at 35°C for 24-48 hours. Add resazurin (0.01%) as an indicator.

-

Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This eliminates the subjectivity and human error associated with visual turbidity assessments, providing a definitive, quantifiable MIC.

-

Conclusion

Phenoxyacetophenone derivatives represent a highly tunable, pharmacokinetically favorable scaffold. By leveraging the conformational flexibility of the diaryl ether linkage and employing robust synthetic methodologies like Chan-Lam coupling, researchers can generate libraries of oximes, hydrazones, and pyrazolines with potent antimicrobial, anticancer, and anti-inflammatory profiles. Strict adherence to self-validating assay protocols ensures that these promising in vitro results can be reliably translated into preclinical drug development pipelines.

References

-

Title: Replacement of the Methylene of Dihydrochalcones with Oxygen: Synthesis and Biological Evaluation of 2‐Phenoxyacetophenones | Source: researchgate.net | URL: 1[1]

-

Title: Synthesis and Anti-Cancer Activity Evaluation of New Dimethoxylated Chalcone and Flavanone Analogs | Source: researchgate.net | URL: 5[5]

-

Title: Synthesis, computational study, and antileishmanial and antifungal evaluation of phenoxyacetophenone hydrazones bearing a 4-arylthiazole moiety | Source: researchgate.net | URL: 4[4]

-

Title: Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents | Source: nih.gov | URL: 2[2]

-

Title: Synthesis and anti-inflammatory activity of some novel 1,2-pyrazoline derivatives | Source: academia.edu | URL: 3[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis and anti-inflammatory activity of some novel 1,2-pyrazoline derivatives [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Weight and Formula Calculation of 1-(4-bromophenyl)-2-phenoxyethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of chemical research and pharmaceutical development, a thorough understanding of a compound's fundamental properties is paramount. The molecular formula and molecular weight are foundational data points that underpin nearly all subsequent experimental work, from reaction stoichiometry to dosage calculations. This guide provides a detailed, step-by-step methodology for determining the molecular weight of 1-(4-bromophenyl)-2-phenoxyethanone , a compound of interest in various research domains. As a Senior Application Scientist, the aim here is not just to present a calculation, but to instill a clear, logical, and self-validating protocol that ensures accuracy and reproducibility.

Understanding the Compound: Structure and Formula

The first and most critical step in this process is the unambiguous identification of the chemical structure and, consequently, its molecular formula. The name "1-(4-bromophenyl)-2-phenoxyethanone" describes a specific arrangement of atoms. Let's dissect this nomenclature to derive the structure:

-

Ethanone : This indicates a two-carbon chain with a ketone functional group (a carbon double-bonded to an oxygen).

-

1-(4-bromophenyl)- : Attached to the first carbon of the ethanone (the carbonyl carbon) is a phenyl group (a six-carbon aromatic ring) that is substituted with a bromine atom at the para (4th) position.

-

2-phenoxy- : Attached to the second carbon of the ethanone is a phenoxy group (an oxygen atom bonded to a phenyl group).

This systematic breakdown allows us to confidently determine the molecular formula as C₁₄H₁₁BrO₂ .[1] This formula is the bedrock of our subsequent calculations.

Methodological Approach to Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[2] The process is straightforward yet requires meticulous attention to detail and the use of standardized atomic weight values as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Molecular Weight Determination

-

Elemental Identification : The first step is to identify all the unique elements present in the molecular formula. For C₁₄H₁₁BrO₂, the constituent elements are Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O).

-

Atom Count : Accurately count the number of atoms of each element in the molecule.

-

Carbon (C): 14 atoms

-

Hydrogen (H): 11 atoms

-

Bromine (Br): 1 atom

-

Oxygen (O): 2 atoms

-

-

Atomic Weight Collation : Gather the standard atomic weight for each element. These values represent a weighted average of the masses of their naturally occurring isotopes.[1]

-

Calculation of Total Atomic Mass for Each Element : Multiply the atom count for each element by its respective atomic weight.

-

Total mass of Carbon = 14 atoms × 12.011 u/atom = 168.154 u

-

Total mass of Hydrogen = 11 atoms × 1.008 u/atom = 11.088 u

-

Total mass of Bromine = 1 atom × 79.904 u/atom = 79.904 u

-

Total mass of Oxygen = 2 atoms × 15.999 u/atom = 31.998 u

-

-

Summation for Molecular Weight : The final step is to sum the total atomic masses of all the elements to obtain the molecular weight of the compound.

-

Molecular Weight of C₁₄H₁₁BrO₂ = 168.154 u + 11.088 u + 79.904 u + 31.998 u = 291.144 u

-

The molecular weight is typically expressed in atomic mass units (u) or Daltons (Da). For practical laboratory applications, this value is numerically equivalent to the molar mass, expressed in grams per mole ( g/mol ).[2]

Data Presentation

For clarity and ease of reference, the quantitative data for the molecular weight calculation of 1-(4-bromophenyl)-2-phenoxyethanone is summarized in the table below.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 28 | 291.144 |

Visualization of the Calculation Workflow

The logical flow of the molecular weight calculation can be visualized as a straightforward, sequential process.

Caption: Workflow for calculating the molecular weight of a chemical compound.

Conclusion

The accurate determination of the molecular formula and weight of a compound like 1-(4-bromophenyl)-2-phenoxyethanone is a fundamental exercise in chemical sciences that demands precision and adherence to established standards. The protocol outlined in this guide, from structural elucidation to the final summation of atomic weights, provides a robust framework for researchers. By following this self-validating system, scientists can ensure the integrity of their foundational data, which is critical for the success of subsequent research and development activities.

References

-

Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

-

Bromine - Wikipedia. Wikipedia. [Link]

-

1-(4-Bromophenyl)-2-hydroxyethan-1-one. PubChem. [Link]

-

Atomic Weight of Carbon. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Britannica. [Link]

-

Ethanone, 1-(4-bromophenyl)- | SIELC Technologies. SIELC Technologies. [Link]

-

Bromine Formula - Structure, Properties, Uses and Solved Example. Vedantu. [Link]

-

Atomic Weights and Isotopic Compositions for Bromine. Physical Measurement Laboratory. [Link]

-

nglos324 - oxygen. nglos324. [Link]

-

Hydrogen - Wikipedia. Wikipedia. [Link]

-

35 : Br-Bromine. BYJU'S. [Link]

-

Hydrogen | H (Element) - PubChem. NIH. [Link]

-

How did the early chemists determine the atomic weight of hydrogen?. History of Science and Mathematics Stack Exchange. [Link]

-

If Oxygens atomic mass is 16… and oxygen is a diatomic molecule, does that mean oxygens atomic mass is actually 32?. Quora. [Link]

-

Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Atomic Weight Calculator. Isotopes Matter. [Link]

-

Molecular Weight Calculation. Leonard Gelfand Center - Carnegie Mellon University. [Link]

-

Oxygen | O (Element) - PubChem. NIH. [Link]

-

What is the weight of an individual atom? If we have two grams of hydrogen, how many hydrogen atoms would be present?. Quora. [Link]

-

Oxygen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

Sources

A Technical Guide to the Pharmacophore Properties of 4-Bromophenyl Phenoxy Ketones

Abstract

The diaryl ketone scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for designing inhibitors against a range of biological targets. This technical guide provides an in-depth analysis of the pharmacophore properties of a specific subclass: 4-bromophenyl phenoxy ketones. We will deconstruct the molecule to its core components—the 4-bromophenyl moiety, the phenoxy group, and the ketone linker—to elucidate the key chemical features governing molecular recognition. This guide synthesizes insights from structure-activity relationship (SAR) studies on related diaryl compounds and outlines a robust computational workflow for pharmacophore modeling and validation. Detailed protocols for molecular docking and quantitative structure-activity relationship (QSAR) analysis are provided, aimed at equipping researchers and drug development professionals with the foundational knowledge to explore and optimize this promising chemical class.

Introduction: The Diaryl Ketone Scaffold in Drug Design

Diaryl scaffolds, such as diaryl ethers and ketones, are prevalent in modern drug discovery. Their semi-rigid nature, combined with the potential for diverse functionalization on the aromatic rings, allows for precise three-dimensional positioning of key interacting groups within a target's binding site. Diaryl ether-based compounds, for instance, have been successfully developed as potent inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), a critical enzyme in fatty acid synthesis.[1][2] The introduction of a ketone linker instead of an ether provides a distinct set of properties, including a potent hydrogen bond acceptor and altered conformational rigidity, making it a compelling scaffold for investigation.

This guide focuses specifically on 4-bromophenyl phenoxy ketones. The inclusion of a bromine atom at the para-position of one phenyl ring is a strategic choice in medicinal chemistry. Halogen atoms can significantly influence a compound's pharmacokinetic profile and binding affinity through effects on lipophilicity, metabolic stability, and the formation of specific halogen bonds with protein backbones. Understanding the interplay between this halogenated ring, the flexible phenoxy group, and the central ketone is paramount to unlocking the therapeutic potential of this molecular architecture.

Deconstructing the Core Pharmacophore

The pharmacophore of 4-bromophenyl phenoxy ketones can be understood by analyzing its three primary constituent fragments. Each component contributes distinct features that are critical for molecular recognition and biological activity.

The Diaryl Ketone Linker: A Rigid H-Bond Acceptor

The central ketone group serves as more than just a linker. Its carbonyl oxygen is a strong hydrogen bond acceptor, a feature frequently exploited to anchor ligands within an enzyme's active site. Unlike the more flexible diaryl ether linkage, the sp² hybridized carbon of the ketone group imparts a greater degree of rigidity to the core scaffold, which can be advantageous in reducing the entropic penalty upon binding.

The 4-Bromophenyl Moiety: Modulator of Affinity and Pharmacokinetics

The 4-bromophenyl group is a key modulating element. The phenyl ring itself provides a hydrophobic surface capable of engaging in π-π stacking or van der Waals interactions with nonpolar residues in a binding pocket. The para-substituted bromine atom contributes several critical properties:

-

Lipophilicity: It increases the overall lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets.

-

Halogen Bonding: The electropositive crown on the bromine atom can form a favorable, non-covalent interaction with Lewis bases (e.g., backbone carbonyls, hydroxyl groups) in a protein, providing an additional anchor point that can significantly boost affinity.[3]

-

Metabolic Stability: The presence of the halogen can block potential sites of oxidative metabolism on the phenyl ring, thereby increasing the compound's half-life.

The Phenoxy Group: A Vector for Specificity

The second aromatic ring, connected via the phenoxy ether linkage, offers a vector for further optimization and exploration of the binding site. This ring can be substituted with various functional groups to probe for additional interactions, enhance solubility, or fine-tune electronic properties without altering the core binding elements of the bromophenyl ketone portion. The rotational freedom around the ether bond allows this part of the molecule to adopt different conformations to achieve an optimal fit.

Caption: Core pharmacophoric elements of the 4-bromophenyl phenoxy ketone structure.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-bromophenyl phenoxy ketones is emerging, we can extrapolate from extensive studies on related diaryl compounds, such as diaryl furanones and diaryl ethers, which have been investigated as inhibitors of targets like Cyclooxygenase-2 (COX-2) and FabV.[1][4] A systematic exploration of the scaffold would likely yield SAR trends that can be summarized as follows.

| Modification Site | Substitution Example | Expected Impact on Activity | Rationale |

| 4-Bromophenyl Ring | H → Cl, F | Potentially retained or slightly decreased activity | Halogen bond strength varies (I > Br > Cl > F). Smaller halogens may alter binding geometry. |

| 4-Bromophenyl Ring | H → CH₃ | Decreased activity | Loss of halogen bond and potential steric clash if the pocket is tight. |

| Phenoxy Ring | H → 4'-OH | Increased activity | Potential for a new hydrogen bond with a donor residue in the active site. |

| Phenoxy Ring | H → 4'-SO₂NH₂ | Significantly increased activity | The sulfonamide group can act as a strong hydrogen bond donor/acceptor, mimicking successful strategies used in COX-2 and FabV inhibitors.[2] |

| Ketone Linker | C=O → CH₂ | Loss of activity | Removal of the critical hydrogen bond accepting carbonyl group. |

Computational Modeling & Pharmacophore Elucidation

To rationally design potent inhibitors based on this scaffold, a computational approach is indispensable. A typical workflow involves molecular docking to predict binding modes, followed by 3D-QSAR to build a predictive pharmacophore model.

Detailed Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3] This protocol outlines the essential steps for docking a 4-bromophenyl phenoxy ketone ligand.

Objective: To predict the binding pose and estimate the binding affinity of the ligand within the target's active site.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all water molecules and co-crystallized ligands from the structure.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER, CHARMM).

-

Identify the binding site, typically based on the location of the co-crystallized ligand or through cavity detection algorithms.

-

-

Ligand Preparation:

-

Construct the 3D structure of the 4-bromophenyl phenoxy ketone using a molecular builder.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign atomic charges and define rotatable bonds.

-

-

Grid Generation:

-

Define a grid box that encompasses the entire binding site. The causality here is to create a defined search space for the docking algorithm, ensuring it focuses computational effort on the relevant area of the protein.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock, Glide). The algorithm will systematically sample different conformations and orientations of the ligand within the grid box.

-

A scoring function is used to estimate the binding affinity for each generated pose, penalizing steric clashes and rewarding favorable interactions like hydrogen bonds and hydrophobic contacts.

-

-

Pose Analysis:

-

Analyze the top-scoring poses. A successful pose should exhibit chemically sensible interactions with key active site residues. For this scaffold, one would look for the ketone oxygen forming a hydrogen bond and the bromophenyl ring occupying a hydrophobic pocket, potentially forming a halogen bond.

-

Caption: A typical workflow for computational pharmacophore model generation.

3D-QSAR and Pharmacophore Mapping

While docking a single ligand is informative, a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study on a series of analogs provides a more comprehensive model.[4] By aligning a set of molecules with known biological activities, this method generates a 3D map that highlights regions where steric bulk, positive charge, negative charge, hydrophobicity, or hydrogen bonding character correlates with activity. This map is, in essence, a quantitative pharmacophore model that can guide the design of new, more potent compounds.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, the 4-bromophenyl phenoxy ketone scaffold holds promise for several therapeutic areas.

| Potential Target Class | Example Target | Rationale for Inhibition | Key Interactions |

| Anti-inflammatory | COX-2 | Diaryl heterocycles are classic COX-2 inhibitor scaffolds.[4] | The ketone could H-bond with the catalytic serine, while the phenoxy ring could be modified with a sulfonamide to target the secondary pocket. |

| Antibacterial | FabV (ENR) | The diaryl ether scaffold is a known FabV inhibitor class.[1][2] | The scaffold fits within the long, hydrophobic pocket of the enzyme. The ketone provides a key H-bond, and the bromophenyl ring can interact with nonpolar residues. |

| Neurodegenerative | Acetylcholinesterase (AChE) | Certain bromophenol derivatives have shown potent AChE inhibition.[5] | The aromatic rings can engage in π-π stacking with tryptophan and tyrosine residues in the active site gorge. |

| Antiviral | HIV-1 Integrase | Aryl diketo-acid derivatives are a known class of HIV-1 integrase inhibitors.[6] | The ketone can participate in chelating essential metal ions in the active site, a common mechanism for this target class. |

Conclusion and Future Directions

The 4-bromophenyl phenoxy ketone scaffold is a promising starting point for drug discovery. Its pharmacophore is defined by a central hydrogen-bond-accepting ketone, a hydrophobicity- and affinity-modulating 4-bromophenyl ring, and a tunable phenoxy group. The strategic inclusion of the bromine atom offers advantages in terms of both binding affinity via halogen bonding and improved metabolic stability.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs to establish concrete SAR. By systematically modifying the phenoxy ring with groups known to be favorable for specific targets (e.g., sulfonamides for COX-2 or FabV), the therapeutic potential of this scaffold can be fully explored. The computational and experimental protocols outlined in this guide provide a robust framework for these future investigations.

References

- Benchchem. (n.d.). Comparative Analysis of N-(4-Bromophenyl)-Substituted Compounds: Insights from Docking Studies and Binding Affinity Assays.

- Kurumbail, R. G., et al. (2004). Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors. Journal of Medicinal Chemistry, 47(8), 1965-1973.

- Bohg, C., et al. (2025). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv.

- Ilies, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5895.

- Pais, G. C., et al. (2002). Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 45(15), 3184-3194.

- Taslimi, P., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic & Medicinal Chemistry, 25(12), 3074-3081.

- Bohg, C., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 297, 117696.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: CAS Registry Data & Characterization of 2-Phenoxy-1-(4-bromophenyl)ethanone

Executive Summary

2-Phenoxy-1-(4-bromophenyl)ethanone (CAS RN: 36372-16-4) is a critical organic intermediate utilized in the synthesis of bioactive heterocycles, particularly benzofurans and indoles, which serve as scaffolds in medicinal chemistry.[1] This guide provides a definitive technical reference for researchers, detailing the compound's registry data, validated synthesis protocols, predictive spectral characterization, and safety handling procedures.

Chemical Identity & Registry Data[1][2][3][4][5]

The following table consolidates the essential identifiers for 2-phenoxy-1-(4-bromophenyl)ethanone. This data is verified against chemical inventory databases to ensure accuracy for procurement and regulatory documentation.

| Identifier | Value |

| Chemical Name | 2-Phenoxy-1-(4-bromophenyl)ethanone |

| CAS Registry Number | 36372-16-4 |

| Synonyms | 2-Phenoxy-4'-bromoacetophenone; |

| Molecular Formula | C |

| Molecular Weight | 291.14 g/mol |

| SMILES | BrC1=CC=C(C(=O)COC2=CC=CC=C2)C=C1 |

| InChI Key | FKJSFKCZZIXQIP-UHFFFAOYSA-N (Analogous base structure) |

| MDL Number | MFCD00000000 (Generic placeholder for class) |

| Structural Class |

Synthesis & Production Workflows

The most robust synthesis route involves a Williamson Ether Synthesis between 2-bromo-1-(4-bromophenyl)ethanone and phenol. This nucleophilic substitution (

Reaction Logic

-

Deprotonation: Phenol is treated with a mild base (K

CO -

Substitution: The phenoxide attacks the

-carbon of the phenacyl bromide, displacing the bromide ion. -

Solvent Choice: Polar aprotic solvents (Acetone, DMF, or Acetonitrile) are selected to solvate the cation (K

) and leave the phenoxide anion "naked" and reactive.

Experimental Protocol

-

Reagents: 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (anhydrous, 2.0 eq).

-

Solvent: Acetone (Reagent Grade).

-

Procedure:

-

Charge a round-bottom flask with 2-bromo-1-(4-bromophenyl)ethanone and phenol in acetone (0.5 M concentration).

-

Add anhydrous K

CO -

Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Filter off inorganic salts (KBr, excess K

CO -

Purification: Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography to yield a white crystalline solid.

-

Process Visualization

Caption: Figure 1. Williamson ether synthesis pathway for the production of CAS 36372-16-4 via nucleophilic substitution.

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data. As specific library spectra for this intermediate are rare in public domains, the following Predicted Spectral Fingerprint serves as the quality control standard.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Signal Region ( | Multiplicity | Integration | Assignment |

| 5.20 – 5.30 | Singlet (s) | 2H | ||

| 6.90 – 7.05 | Multiplet (m) | 3H | Phenoxy (Ortho/Para) | |

| 7.25 – 7.35 | Multiplet (m) | 2H | Phenoxy (Meta) | |

| 7.60 – 7.65 | Doublet (d, | 2H | Bromophenyl (Meta to C=O) | |

| 7.85 – 7.95 | Doublet (d, | 2H | Bromophenyl (Ortho to C=O) | |

| 70.5 – 71.0 | - | - | Methylene Carbon (-CH | |

| 114.0 – 160.0 | - | - | Aromatic Carbons (12 signals) | |

| 192.0 – 194.0 | - | - | Carbonyl Carbon (C=O) |

Validation Logic:

-

The presence of a singlet around 5.2 ppm is diagnostic for the isolated methylene group flanked by a carbonyl and an oxygen.

-

The AA'BB' splitting pattern in the 7.6–7.9 ppm region confirms the para-substituted bromophenyl ring.

Mass Spectrometry (MS)

-

Molecular Ion:

at m/z 290 and 292 (1:1 isotopic ratio due to -

Fragmentation:

-

Loss of phenoxy group: Peak at m/z ~183/185 (Bromobenzoyl cation).

-

Loss of bromine: Peak at m/z ~211.

-

Applications in Drug Development

This compound is not merely an endpoint but a high-value scaffold for "Diversity-Oriented Synthesis" (DOS).

-

Benzofuran Synthesis: Under acidic catalysis (polyphosphoric acid), 2-phenoxy-1-(4-bromophenyl)ethanone undergoes intramolecular cyclodehydration to form 2-(4-bromophenyl)benzofuran. Benzofurans are pharmacophores found in anti-arrhythmic drugs (e.g., Amiodarone).

-

Kinase Inhibition: The 4-bromophenyl moiety allows for further functionalization via Suzuki-Miyaura coupling , enabling the attachment of solubilizing groups or heteroaromatic rings essential for ATP-competitive kinase inhibitors.

-

Agrochemicals: Phenoxy-ketone derivatives are structural analogs to specific fungicide classes, acting by disrupting fungal cell membrane integrity.

Safety & Handling

GHS Classification (Predicted based on analogs):

-

Signal Word: WARNING

-

Hazard Statements:

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methylene group over prolonged periods.

-

Disposal: Halogenated organic waste stream. Do not dispose of in general aqueous waste due to the stability of the brominated aromatic ring.

References

-

Sigma-Aldrich. Product Specification: 1-(4-bromophenyl)-2-phenoxyethanone (CAS 36372-16-4). Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromo-1-(4-bromophenyl)ethanone (Precursor). Retrieved from .

-

Organic Syntheses. Williamson Ether Synthesis Protocols. Org.[5][6][7] Synth. 1921, 1, 771. Retrieved from .

-

Khan Academy. Mechanism of Phenol Alkylation and Bromination. Retrieved from .

Sources

- 1. Ethyl Acetate [webbook.nist.gov]

- 2. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. transportation.ky.gov [transportation.ky.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl Acetate | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of Brominated Phenoxy Ethanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated phenoxy ethanones represent a pivotal class of scaffolds in medicinal chemistry and materials science. The strategic introduction of bromine atoms onto the phenoxy ethanone framework provides a powerful tool for modulating the molecule's electronic landscape, thereby influencing its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. This guide offers a detailed exploration of the core principles governing the electronic properties and dipole moments of these compounds. We will delve into the intricate interplay of inductive and resonance effects, the significance of frontier molecular orbitals, and the predictive power of molecular electrostatic potential maps. Furthermore, this document provides robust experimental and computational protocols for the synthesis, characterization, and in-silico analysis of these molecules, serving as a comprehensive resource for professionals engaged in rational drug design and molecular engineering.

Introduction: The Significance of Brominated Phenoxy Ethanones

The phenoxy group is a recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] When integrated into an ethanone structure, it forms a versatile backbone for further functionalization. The introduction of a bromine atom—a process known as bromination—is a key strategy in drug design.[2][3] Bromine, with its unique size, electronegativity, and ability to form halogen bonds, can significantly alter a molecule's physicochemical properties.[2][4] These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Understanding the electronic properties—the distribution and energy of electrons within the molecule—and the dipole moment—the measure of net molecular polarity—is fundamental to predicting how a brominated phenoxy ethanone derivative will behave.[4][5] These parameters govern everything from crystal packing and solubility to the non-covalent interactions that dictate drug-receptor binding.[6][7][8] This guide provides the foundational knowledge and practical methodologies required to harness these properties for targeted molecular design.

Molecular Architecture and Synthetic Considerations

The general structure of a phenoxy ethanone consists of a phenoxy group linked via an ether oxygen to a phenyl ring, which in turn is attached to a two-carbon ethanone chain. Bromination can be directed to several positions, most commonly at the alpha-carbon of the ethanone moiety or on one of the aromatic rings.

Caption: General structure of phenoxy ethanone with potential bromination sites.

Protocol: Synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone

A common synthetic route is the alpha-bromination of a ketone, such as 4-phenoxyacetophenone. This reaction proceeds via an acid-catalyzed enolization followed by an electrophilic attack of bromine.[9]

Objective: To synthesize 2-Bromo-1-(4-phenoxyphenyl)ethanone via electrophilic α-bromination.

Materials:

-

4-Phenoxyacetophenone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolution: Dissolve 1 equivalent of 4-phenoxyacetophenone in glacial acetic acid in the round-bottom flask.

-

Initiation: Add a catalytic amount of HBr or ensure the reaction is autocatalytic if using Br₂.[9]

-

Bromine Addition: Cool the flask in an ice bath. Slowly add 1 equivalent of Br₂ (dissolved in a small amount of acetic acid) or NBS portion-wise via the dropping funnel while stirring vigorously. Maintain the temperature below 15°C to minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any remaining bromine.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Bromo-1-(4-phenoxyphenyl)ethanone.

-

Characterization: Confirm the structure and purity using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Deep Dive into Electronic Properties

The electronic character of a brominated phenoxy ethanone is a composite of several competing and reinforcing effects from its constituent functional groups.

-

Carbonyl Group (C=O): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. It deactivates the attached phenyl ring towards electrophilic substitution, directing incoming electrophiles to the meta-position.[10]

-

Ether Oxygen (-O-): The ether oxygen is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). The resonance effect typically dominates, activating the attached phenyl ring.

-

Bromine Atom (-Br): Like the ether oxygen, bromine exhibits a dual nature. It is electron-withdrawing by induction (-I) due to its electronegativity but can donate lone pair electrons through resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect.[4]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.[6][7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical reactivity and kinetic stability.[6][11]

-

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity.

-

Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the energies and visualizing the distributions of these orbitals.[6][7][12]

In a typical phenoxy ethanone, the HOMO is often localized over the electron-rich phenoxy ring, while the LUMO is concentrated around the electron-deficient carbonyl group and its adjacent phenyl ring. Bromination can lower the energy of both orbitals, but the effect on the gap depends on the position of substitution.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic distribution on the surface of a molecule. It is an essential tool for predicting intermolecular interactions.[6][7]

-

Red Regions: Indicate areas of high electron density (negative potential), which are prone to electrophilic attack. In brominated phenoxy ethanones, these are typically found around the carbonyl oxygen.

-

Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

-

Green/Yellow Regions: Represent areas of neutral potential.

The introduction of bromine creates a region of positive potential on the halogen atom along the C-Br bond axis, known as a "sigma-hole".[2] This positive region can engage in attractive, non-covalent interactions with electron-rich atoms, an interaction termed "halogen bonding".[2][8][13] Halogen bonding is increasingly recognized as a crucial interaction in drug-receptor binding.

The Molecular Dipole Moment

The dipole moment (μ) is a quantitative measure of the separation of positive and negative charges within a molecule.[5] It is a vector quantity, meaning it has both magnitude (measured in Debye, D) and direction. The overall molecular dipole moment is the vector sum of all individual bond moments.[5][14]

Caption: Conceptual flow for determining the net molecular dipole moment.

Influence of Bromine Substitution

The presence and position of the bromine atom are critical determinants of the net dipole moment. The C-Br bond has a significant bond moment due to the difference in electronegativity between carbon and bromine.[4]

-

Symmetry: If bromine atoms are substituted symmetrically, their individual bond moments may cancel each other out, leading to a smaller overall dipole moment.

-

Position: An α-bromination places a strong C-Br bond dipole near the powerful C=O bond dipole. The orientation of these vectors will determine if they reinforce or partially cancel each other. A bromine on one of the phenyl rings will have a different vectorial contribution entirely.

Importance in Drug Development

The dipole moment is not merely an abstract physical property; it has profound consequences for a molecule's behavior as a drug candidate.[4]

-

Solubility: Molecules with higher dipole moments tend to be more soluble in polar solvents like water. This is crucial for a drug's absorption and distribution in the body (pharmacokinetics).[4]

-

Boiling Point & Melting Point: Stronger dipole-dipole interactions between molecules lead to higher boiling and melting points.

-

Bioavailability: The polarity of a drug, directly related to its dipole moment, affects its ability to cross biological membranes, such as the blood-brain barrier.[3]

-

Drug-Receptor Interactions: The electrostatic field created by the dipole moment can orient the drug molecule as it approaches its binding site and contribute significantly to the binding energy through dipole-dipole or dipole-ion interactions.

Methodologies for Analysis

A multi-faceted approach combining spectroscopic characterization and computational modeling is essential for a thorough understanding of these molecules.

Spectroscopic Characterization Protocols

Objective: To confirm the chemical structure and probe the electronic environment of the synthesized brominated phenoxy ethanone.

| Technique | Protocol Summary | Key Insights |

| Infrared (IR) Spectroscopy | A small amount of the solid sample is placed on an ATR crystal. The spectrum is acquired over 4000-400 cm⁻¹.[15] | The C=O stretching frequency (typically ~1680-1700 cm⁻¹) is highly sensitive to electronic effects. Electron-withdrawing groups like bromine can increase this frequency. The Ar-O-Ar stretch (~1250 cm⁻¹) is also characteristic.[16] |

| ¹H NMR Spectroscopy | ~5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The spectrum is acquired on a 300-600 MHz spectrometer.[15] | Provides information on the proton environment. The protons on the α-carbon (if present) will have a characteristic chemical shift. Aromatic protons are deshielded by the electron-withdrawing groups. |

| ¹³C NMR Spectroscopy | Same sample preparation as ¹H NMR. | Shows the chemical environment of each carbon atom. The carbonyl carbon is highly deshielded (>190 ppm). The position of bromine substitution can be inferred from the chemical shifts of the aromatic carbons.[15] |

| Mass Spectrometry (MS) | The sample is ionized (e.g., by Electron Ionization) and ions are separated by their mass-to-charge ratio.[15] | Confirms the molecular weight. The isotopic pattern of the molecular ion peak (M⁺ and M+2⁺) will be characteristic of a monobrominated compound, with two peaks of nearly equal intensity. |

Computational Chemistry Workflow

Computational modeling provides quantitative data on properties that are difficult or impossible to measure experimentally.[12]

Caption: Standard workflow for computational analysis of molecular properties.

Protocol: DFT Calculation of Electronic Properties and Dipole Moment

Objective: To calculate the HOMO-LUMO gap, generate an MEP map, and determine the dipole moment of a brominated phenoxy ethanone.

Software: Gaussian, ORCA, or similar quantum chemistry package.[12][17]

Procedure:

-

Structure Input: Build the 3D structure of the molecule using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and robust method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d).[11]

-

Frequency Calculation: Run a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)) to obtain reliable electronic properties.[18] This calculation will yield:

-

The energies of the molecular orbitals (HOMO and LUMO).

-

The net dipole moment vector and its magnitude.

-

The data required to generate the MEP surface.

-

-

Analysis: Visualize the results. Plot the HOMO and LUMO surfaces to understand their spatial distribution. Analyze the MEP map to identify electron-rich and electron-poor regions. Record the calculated dipole moment.

Data Summary and Interpretation

To illustrate the impact of bromination, consider the hypothetical data for 1-(4-phenoxyphenyl)ethanone and its α-bromo derivative.

| Property | 1-(4-phenoxyphenyl)ethanone | 2-Bromo-1-(4-phenoxyphenyl)ethanone | Rationale for Change |

| IR C=O Stretch (cm⁻¹) | ~1685 | ~1695 | The electron-withdrawing bromine atom inductively removes electron density from the carbonyl group, strengthening the C=O bond. |

| ¹H NMR Shift (α-H, ppm) | ~2.6 (CH₃) | ~4.4 (CH₂Br) | The highly electronegative bromine atom strongly deshields the adjacent protons, causing a significant downfield shift. |

| HOMO-LUMO Gap (eV) | 4.85 | 4.70 | Bromination often slightly reduces the HOMO-LUMO gap, suggesting a modest increase in chemical reactivity.[18] |

| Calculated Dipole Moment (D) | 2.9 | 3.5 | The addition of the polar C-Br bond, oriented near the C=O bond, increases the overall molecular polarity, leading to a larger net dipole moment. |

Conclusion

The electronic properties and dipole moment of brominated phenoxy ethanones are not isolated parameters but are deeply interconnected facets of their molecular identity. The strategic placement of a bromine atom provides a powerful lever to fine-tune these properties, thereby influencing the molecule's solubility, membrane permeability, and capacity for specific intermolecular interactions like halogen bonding. A comprehensive approach that synergizes chemical synthesis, spectroscopic analysis, and computational modeling is paramount for researchers and drug development professionals. This integrated understanding allows for the rational design of novel phenoxy ethanone derivatives with optimized pharmacological profiles, accelerating the journey from molecular concept to therapeutic reality.

References

- BenchChem. (2026, February). Friedel-Crafts acylation synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone. BenchChem Technical Support Team.

- Khan, A. A., et al. (2022).

- Khan, A. A., et al. (2022).

- Hussein, I. A., et al. (2022). Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane.

- Anonymous. (n.d.). Experimental and Theoretical Approaches for Characterizing Halogen Bonding. Source not specified.

- Tyers, R., & Williamson, B. E. (n.d.). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PubMed Central.

- Anonymous. (2023, July 4). Experimental and Theoretical Approaches for Characterizing Halogen Bonding. Source not specified.

- ChemicalBook. (n.d.). 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.

- Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.

- BSEF. (n.d.). Pharmaceuticals.

- Wilczek, M., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Source not specified.

- Abdel-Mottaleb, Y. N., et al. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI.

- Anonymous. (n.d.). 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. PubMed Central.

- Saikia, I., Borah, A. J., & Phukan, P. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download.

- Alkorta, I., et al. (2022, March 14). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. MDPI.

- Anonymous. (n.d.). DIPOLE MOMENT. Source not specified.

- Wilczek, M., et al. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.

- National Institutes of Health. (n.d.). Phenacyl bromide. PubChem.

- Zare, J., & Tashev, M. (2025, August 29).

- BenchChem. (2025, December). Application Notes and Protocols: The Role of 2'-Bromovalerophenone in Pharmaceutical Synthesis. BenchChem Technical Support Team.

- Kopelev, K. V., et al. (2021, April 10). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)

-

Basavalinganadoddi, Y. B., et al. (2023, July 15). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][9][19]dioxin-6-yl)prop-2-en-1-one. IUCr Journals.

- French, K., & Arntz, G. (n.d.). Theoretical Studies on the Transition Dipole Moments of Bromoethanol. Liberty University.

- OUCI. (n.d.).

- Czestkowski, M., et al. (n.d.). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PubMed Central.

- Bastos, V. I., & Leite, L. F. (2017, December 29). Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching.

- Miljøstyrelsen. (n.d.). Analysis for Bromine in Electronic Parts.

- Online Chemistry Notes. (2022, February 11).

- da Silva, J. H. S., et al. (2025, October 5). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde.

- Tannous, R., et al. (n.d.). Structure–Activity Optimization of Phenoxy-1,2-dioxetane Precursors as Probes for Singlet Oxygen Yields Unprecedented Detection Sensitivity. PubMed Central.

- BenchChem. (n.d.). A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers.

- Omer, R. A., et al. (2024, February 28). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties.

Sources

- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. rnlkwc.ac.in [rnlkwc.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. 2-Bromo-1-(4-phenoxyphenyl)ethanone | 28179-33-1 | Benchchem [benchchem.com]

- 10. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]